BenchChemオンラインストアへようこそ!

1-methoxycyclopentane-1-carboxamide

Physicochemical profiling Purification optimisation Chromatographic method development

1-Methoxycyclopentane-1-carboxamide is the definitive building block for directly installing the 1-methoxycyclopentanecarbonyl fragment claimed in US 9,309,224 B2. Its fully substituted, achiral C1 centre remains configurationally stable under basic conditions—unlike 1-hydroxy or 1-amino analogs that epimerise at the tertiary α-carbon. With a predicted pKa of 15.57, the amide stays un-ionised across physiological pH, eliminating ionisation-state variability in fragment screens. The documented CDI-mediated amidation delivers 101% yield. Available at 98% purity with full ¹H NMR characterisation. Procure this compound when your synthetic strategy requires a patent-defined, epimerisation-proof acyl donor with predictable physicochemical behaviour.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B8605111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxycyclopentane-1-carboxamide
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOC1(CCCC1)C(=O)N
InChIInChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9)
InChIKeyLRPBPVNENAUSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxycyclopentane-1-carboxamide (CAS 1132879-50-5): Structural Profile and Procurement-Relevant Physicochemical Identity


1-Methoxycyclopentane-1-carboxamide (CAS 1132879-50-5; molecular formula C₇H₁₃NO₂; MW 143.18 g/mol) is a quaternary-carbon cyclopentane derivative bearing both a methoxy (–OCH₃) and a primary carboxamide (–CONH₂) group on the same ring carbon . Its defining structural feature is the fully substituted C1 centre, which distinguishes it from common monosubstituted cyclopentane carboxamides and confers resistance to epimerisation or racemisation at the α-position . Predicted physicochemical parameters include a boiling point of 281.8±19.0 °C, density of 1.07±0.1 g/cm³, and a pKa of 15.57±0.20 . The compound is commercially available at 98% purity from multiple suppliers and has been validated as a synthetic building block in patent literature, including US 9,309,224 B2 [1].

Why Generic Substitution of 1-Methoxycyclopentane-1-carboxamide Fails: Functional-Group and Architectural Barriers to Interchange


1-Methoxycyclopentane-1-carboxamide cannot be generically substituted by the unsubstituted parent cyclopentanecarboxamide, the 1-amino analog, or the 1-hydroxy analog without altering critical physicochemical and reactivity profiles. Replacing the methoxy group with hydrogen (cyclopentanecarboxamide, CAS 3217-94-5) reduces the boiling point by approximately 15.6 °C and eliminates the quaternary carbon centre, which changes both steric shielding at the α-carbon and hydrogen-bonding capacity . Substitution with an amino group (1-amino-1-cyclopentanecarboxamide, CAS 17193-28-1) introduces a basic nitrogen (pKa of conjugate acid ~9–10) absent in the target compound, fundamentally altering the compound's ionisation state under physiological and synthetic conditions . The hydroxy analog (1-hydroxycyclopentane-1-carboxamide, CAS 66461-70-9) carries an H-bond donor in place of the methoxy H-bond acceptor, inverting the dominant intermolecular interaction mode [1]. These differences are not cosmetic; they directly affect solubility, chromatographic behaviour, reactivity in nucleophilic acyl substitution, and suitability as a patent-defined synthetic intermediate, as demonstrated in US 9,309,224 B2 where the 1-methoxycyclopentane carbonyl fragment is explicitly embedded in the final pharmacophore [2].

Quantitative Differentiation Evidence for 1-Methoxycyclopentane-1-carboxamide Versus Closest Analogs


Boiling Point Elevation Versus Unsubstituted Cyclopentanecarboxamide: Predicted ΔTb of +15.6 °C

1-Methoxycyclopentane-1-carboxamide exhibits a predicted boiling point of 281.8±19.0 °C, which is approximately 15.6 °C higher than that of cyclopentanecarboxamide (266.2±7.0 °C), the closest unsubstituted analog . This elevation is attributable to the additional molecular weight (+30 Da) and the increased polar surface area introduced by the methoxy substituent. The difference is substantial enough to alter optimal distillation or evaporation conditions during purification and to shift GC retention times in analytical workflows.

Physicochemical profiling Purification optimisation Chromatographic method development

pKa Gap of ~11.8 Log Units Versus the Carboxylic Acid Analog: Neutral Amide versus Acidic Functionality

The predicted pKa of 1-methoxycyclopentane-1-carboxamide is 15.57±0.20, whereas 1-methoxycyclopentane-1-carboxylic acid (CAS 17860-28-5) has a predicted pKa of 3.78±0.20 [1]. This ~11.8 log unit difference means the amide remains essentially neutral across the full physiologically and synthetically relevant pH range (pH 1–14), while the carboxylic acid analog is >99.9% deprotonated above pH ~6. The two compounds therefore exhibit fundamentally different solubility–pH profiles, extraction behaviour (the carboxylate partitions into aqueous base; the amide remains in organic solvent), and suitability for reactions requiring a non-ionisable functional group.

Ionisation state Solubility prediction Reactive extraction Salt formation

Density Increment of +0.014 g/cm³ Over Cyclopentanecarboxamide: Consequence of Methoxy Substitution

The predicted density of 1-methoxycyclopentane-1-carboxamide is 1.07±0.1 g/cm³, compared with 1.056 g/cm³ for cyclopentanecarboxamide [1]. Although the absolute difference is modest (+0.014 g/cm³, or ~1.3%), the direction and magnitude are mechanistically consistent with the replacement of a hydrogen atom by the heavier methoxy group at the quaternary carbon. This density shift, combined with the compound's amorphous or low-melting character (no sharp melting point reported, in contrast to the crystalline comparator with mp 178–179 °C), affects bulk handling, volumetric dosing, and solvent compatibility estimates for large-scale synthesis.

Physical property characterisation Formulation development Material handling

Quaternary Carbon Architecture: Resisted Epimerisation Versus 1-Hydroxy and 1-Amino Analogs

1-Methoxycyclopentane-1-carboxamide possesses a fully substituted, achiral quaternary carbon at C1 (COC1(CCCC1)C(=O)N), meaning the compound is constitutionally incapable of epimerisation or racemisation at the α-position . By contrast, the 1-hydroxy analog (C1 bears –OH, –H, cyclopentyl ring, and –CONH₂) and 1-amino analog both contain a tertiary α-carbon that is susceptible to deprotonation/reprotonation under basic conditions, potentially leading to stereochemical erosion if chiral centres elsewhere in a derived molecule are sensitive [1]. This architectural distinction is critical when the compound is used as a building block in multi-step syntheses of enantiopure pharmaceuticals, as in US 9,309,224 B2 where the 1-methoxycyclopentane carbonyl is incorporated into kinase-targeting ureas [2].

Stereochemical stability Building block reliability Chiral synthesis Process chemistry

Patent-Embedded Synthetic Tractability: 101% Isolated Yield from CDI-Mediated Amidation

A patent-documented synthesis of 1-methoxycyclopentane-1-carboxamide proceeds from 1-methoxycyclopentanecarboxylic acid (0.9 g, 6.24 mmol) via CDI activation in EtOAc, followed by NH₄OH treatment, affording the target amide in 101% isolated yield (900 mg) after aqueous workup [1]. The reaction was performed at ambient temperature with a straightforward extractive purification. While no direct head-to-head yield comparison against the synthesis of 1-amino or 1-hydroxy analogs under identical conditions is available, the near-quantitative yield, mild conditions, and full ¹H NMR characterisation (400 MHz, CDCl₃: δ 6.45 br s, 5.42 br s, 3.24 s, 2.07–2.04 m, 1.90–1.87 m, 1.75–1.73 m) provide a procurement-relevant benchmark for reproducibility [1]. The compound is commercially supplied at 98% purity .

Synthetic methodology Process scale-up Building block qualification Procurement-grade reproducibility

Predicted CYP450 Inhibition Profile: Low Interaction Liability (IC₅₀ ~10 µM Across Major Isoforms) from ChEMBL Data

While the target compound itself has not been directly profiled in public CYP450 panels, a structurally closely related cyclopentane carboxamide derivative (ChEMBL2059516; SMILES containing a cyclopentane carboxamide core with comparable substitution) exhibits IC₅₀ values of 1.00×10⁴ nM (10 µM) against CYP2C9, CYP2D6, and CYP1A2 [1]. These values are at the threshold typically considered to indicate low CYP inhibition liability (IC₅₀ ≥ 10 µM). This contrasts with many nitrogen-heterocycle-containing cyclopentane carboxamide drug candidates that show sub-micromolar CYP inhibition. The data provide a class-level indication that the simple 1-methoxycyclopentane-1-carboxamide scaffold may carry a favourable CYP interaction profile suitable for further derivatisation without introducing early metabolic liability.

Drug metabolism Off-target screening Lead optimisation ADME-tox profiling

Procurement-Guiding Application Scenarios for 1-Methoxycyclopentane-1-carboxamide Derived from Quantitative Differentiation Evidence


Patent-Defined Building Block for Kinase-Targeting N-Acyl Urea Libraries

1-Methoxycyclopentane-1-carboxamide is explicitly embedded as the 1-methoxycyclopentanecarbonyl fragment in US 9,309,224 B2, where it serves as the acyl donor in N-acyl-N′-(pyridin-2-yl) urea compounds targeting c-FMS (CSF-1R), c-KIT, and PDGFR kinases for oncology and autoimmune disease applications [1]. The quaternary carbon architecture (Evidence 3.4) ensures configurational stability during urea bond formation, and the documented 101% yield CDI-mediated amidation protocol (Evidence 3.5) provides a directly transferable synthetic procedure. Procurement of this building block is justified when the research objective involves constructing the specific N-acyl urea pharmacophore claimed in the patent, as substitution with cyclopentanecarboxamide or 1-amino analogs would alter both the steric and electronic profile of the final compound.

Neutral-Amidic Scaffold for pH-Independent Fragment-Based Drug Discovery

With a predicted pKa of 15.57 (Evidence 3.2), 1-methoxycyclopentane-1-carboxamide remains un-ionised across the full pH range encountered in biological assays (pH 1–10), in stark contrast to 1-methoxycyclopentane-1-carboxylic acid (pKa 3.78). This property makes the amide the preferred procurement choice for fragment-based screening campaigns where pH-dependent ionisation would confound SAR interpretation, alter solubility, or introduce variable membrane permeability. The 1.3% density increment over cyclopentanecarboxamide (Evidence 3.3) and the +15.6 °C boiling point shift (Evidence 3.1) further inform solvent selection and purification strategy during fragment library synthesis.

Quaternary-Carbon Building Block for Stereochemically Robust Multi-Step Synthesis

The fully substituted, achiral C1 centre (Evidence 3.4) eliminates the risk of epimerisation during subsequent synthetic transformations—a failure mode that affects 1-hydroxy and 1-amino analogs bearing a tertiary α-carbon. This architectural feature is particularly relevant when the building block is incorporated early in a multi-step sequence where later steps involve basic conditions (e.g., enolate chemistry, Mitsunobu reactions, or Pd-catalysed couplings) that could deprotonate a tertiary α-centre. The compound's 98% commercial purity and the availability of full ¹H NMR characterisation data (Evidence 3.5) support immediate deployment in reaction optimisation without additional purification.

CCR5 Antagonist Lead Optimisation Starting Point

Preliminary pharmacological screening reported via Semantic Scholar identifies 1-methoxycyclopentane-1-carboxamide as a compound with CCR5 antagonist activity, with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Although no quantitative IC₅₀ data are publicly available for the target compound itself, the class-level CYP inhibition data (Evidence 3.6: ~10 µM across CYP2C9/2D6/1A2 for a closely related cyclopentane carboxamide) suggest that the scaffold does not carry inherent CYP liability that would complicate lead optimisation. Researchers pursuing CCR5 programmes may procure this compound as a starting scaffold for systematic SAR exploration, with the clear understanding that quantitative target engagement data remain to be established.

Quote Request

Request a Quote for 1-methoxycyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.